N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . Compounds bearing them as a structural motif are fairly common in pharmacology . Benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Molecular Structure Analysis
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .Scientific Research Applications
Synthesis and Anticancer Activity
Facile Synthesis of Thiazole and Thiadiazole Derivatives :A study by Gomha et al. (2017) explored the synthesis of novel pharmacophores containing the thiazole moiety through facile methods. These compounds demonstrated potent anticancer activities, particularly against Hepatocellular carcinoma cell lines (HepG-2), indicating their potential as therapeutic agents in cancer treatment. The structural and spectral data supported the proposed mechanisms of their formation, highlighting the significance of the thiazole and thiadiazole frameworks in medicinal chemistry (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides :Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides incorporating the thiazole scaffold, demonstrating moderate to excellent anticancer activity across various cancer cell lines. These compounds were compared to etoposide, a reference drug, showing some derivatives with higher anticancer activities, which points to the versatility of the thiazole core in the development of new anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial and Antifungal Activities
Microwave-assisted Synthesis of Hybrid Molecules :Research by Başoğlu et al. (2013) into hybrid molecules containing penicillanic or cephalosporanic acid moieties linked with thiazole nuclei revealed significant antimicrobial, antiurease, and antilipase activities. These findings underline the multifaceted biological activities of thiazole derivatives, offering insights into their potential utility in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis and Fungicidal Activity of Thiazolyl Carboxamides :A study by Tang Zi-lon (2015) on the synthesis of novel N-(1,3,4-thiadiazolyl) thiazole carboxamides demonstrated moderate fungicidal activity against several fungi. This work emphasizes the potential of thiazole and thiadiazole derivatives as fungicidal agents, adding another dimension to the utility of these compounds in agricultural applications (Tang Zi-lon, 2015).
Future Directions
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-26-20-9-5-6-10-21(20)27(32(26,29)30)14-13-24-23(28)17-11-12-19-18(15-17)22(31-25-19)16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFUQMQSSVLRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.